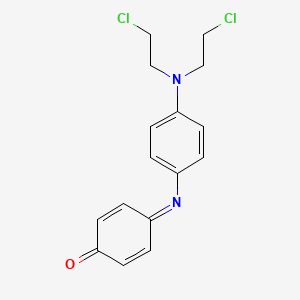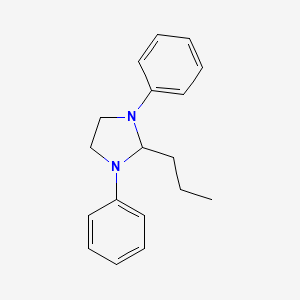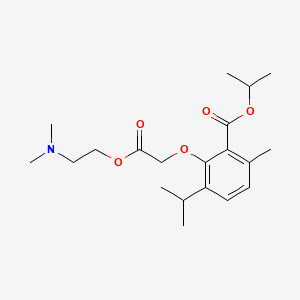
1-((3-Bromoisoxazol-5-yl))methanamine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((3-Bromoisoxazol-5-yl))methanamine hydrobromide is a chemical compound with the molecular formula C4H5BrN2O It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-Bromoisoxazol-5-yl))methanamine hydrobromide typically involves the bromination of isoxazole derivatives followed by amination. One common method involves the reaction of 3-bromoisoxazole with methanamine in the presence of a suitable solvent such as 1,4-dioxane and ammonium hydroxide . The reaction is carried out at ambient temperature for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-((3-Bromoisoxazol-5-yl))methanamine hydrobromide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoxazole derivatives, while oxidation and reduction can lead to different functionalized compounds.
Applications De Recherche Scientifique
1-((3-Bromoisoxazol-5-yl))methanamine hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-((3-Bromoisoxazol-5-yl))methanamine hydrobromide involves its interaction with specific molecular targets. The bromine atom and the isoxazole ring play crucial roles in its binding affinity and specificity. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
- 3-Bromoisoxazole-5-carbaldehyde
- 3-Bromoisoxazole
- Ethyl 3-bromoisoxazole-5-carboxylate
- (3-Bromoisoxazol-5-yl)methanamine hydrochloride
Comparison: 1-((3-Bromoisoxazol-5-yl))methanamine hydrobromide is unique due to its specific substitution pattern and the presence of the hydrobromide salt. This gives it distinct chemical and physical properties compared to other similar compounds. For example, the hydrobromide salt form can enhance its solubility and stability, making it more suitable for certain applications .
Propriétés
Formule moléculaire |
C4H6Br2N2O |
|---|---|
Poids moléculaire |
257.91 g/mol |
Nom IUPAC |
(3-bromo-1,2-oxazol-5-yl)methanamine;hydrobromide |
InChI |
InChI=1S/C4H5BrN2O.BrH/c5-4-1-3(2-6)8-7-4;/h1H,2,6H2;1H |
Clé InChI |
JMFGCMDJPWQNGE-UHFFFAOYSA-N |
SMILES canonique |
C1=C(ON=C1Br)CN.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-(5-{3-Fluorophenyl}-[1,3,4]oxadiazole-2-yl)-pyrimidine](/img/structure/B13941848.png)


![tert-Butyl 2-formyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B13941875.png)

![3-(6-Chloro-2-(methylthio)pyrimidin-4-yl)pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13941880.png)
![2-Ethyl-1,3-dimethylbenzo[F]quinoline-5-sulfonic acid](/img/structure/B13941891.png)




